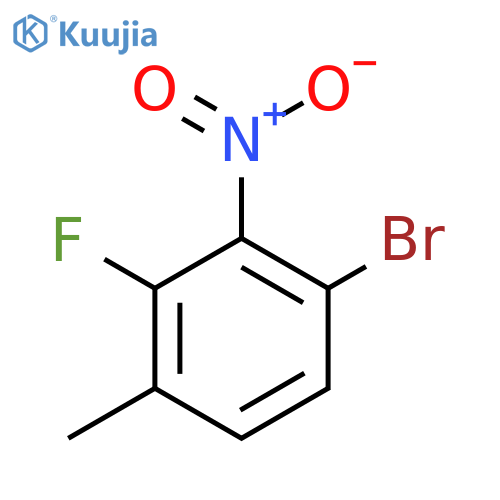Cas no 1807209-53-5 (1-Bromo-3-fluoro-4-methyl-2-nitrobenzene)
1-ブロモ-3-フルオロ-4-メチル-2-ニトロベンゼンは、芳香族化合物の一種であり、ベンゼン環にブロモ、フルオロ、メチル、ニトロ基が選択的に導入された構造を有します。この化合物は有機合成中間体として重要で、特に医薬品や農薬の製造において有用な前駆体となります。各置換基の電子効果と立体障害の組み合わせにより、求電子置換反応やパラジウムカップリング反応などの位置選択性が制御可能です。高純度で安定な結晶性固体として取り扱え、ハロゲンとニトロ基の存在により多様な誘導体化が可能な点が特徴です。

1807209-53-5 structure
商品名:1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
- 4-Bromo-2-fluoro-3-nitrotoluene
- 1807209-53-5
- G76418
- BS-31396
-
- インチ: 1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
- InChIKey: HUYOQRFHDRKQNA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 232.94877g/mol
- どういたいしつりょう: 232.94877g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.8
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016433-1g |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
| 1PlusChem | 1P00I0NB-500mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 500mg |
$306.00 | 2023-12-20 | |
| A2B Chem LLC | AI39847-1g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 1g |
$608.00 | 2024-04-20 | |
| A2B Chem LLC | AI39847-5g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 5g |
$1642.00 | 2024-04-20 | |
| 1PlusChem | 1P00I0NB-250mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 250mg |
$621.00 | 2025-03-15 | |
| 1PlusChem | 1P00I0NB-5g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 5g |
$1735.00 | 2025-02-28 | |
| Alichem | A013016433-250mg |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013016433-500mg |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| 1PlusChem | 1P00I0NB-1250mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 1250mg |
$512.00 | 2023-12-20 | |
| 1PlusChem | 1P00I0NB-100mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 100mg |
$381.00 | 2025-03-15 |
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1807209-53-5 (1-Bromo-3-fluoro-4-methyl-2-nitrobenzene) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
